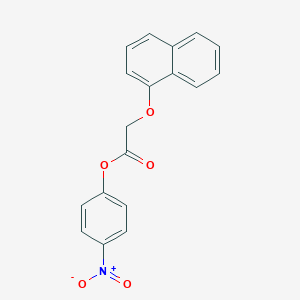

(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate

Description

Properties

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-18(24-15-10-8-14(9-11-15)19(21)22)12-23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMBXAJDGISEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis for Intermediate Formation

The synthesis begins with the preparation of 2-(naphthalen-1-yloxy)acetic acid, a critical intermediate. This is achieved via a Williamson ether synthesis between 1-naphthol and chloroacetic acid under basic conditions.

Procedure :

-

1-Naphthol (1.0 equiv) is dissolved in acetone with potassium carbonate (1.1 equiv).

-

Chloroacetic acid (1.1 equiv) is added dropwise, and the mixture is refluxed for 36 hours.

-

The product is isolated by filtration, washed with water, and recrystallized from ethanol to yield 2-(naphthalen-1-yloxy)acetic acid (85–90% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | Reflux (56–60°C) |

| Reaction Time | 36 hours |

| Yield | 85–90% |

Acid-Catalyzed Esterification with 4-Nitrophenol

The intermediate acid is esterified with 4-nitrophenol using sulfuric acid as a catalyst.

Procedure :

-

2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv) and 4-nitrophenol (1.2 equiv) are dissolved in toluene.

-

Concentrated sulfuric acid (0.1 equiv) is added, and the mixture is refluxed for 12 hours.

-

The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Yield | 70–75% |

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC)/Dimethylaminopyridine (DMAP) Approach

This method avoids harsh acidic conditions, enhancing yield and purity.

Procedure :

-

2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv) and 4-nitrophenol (1.1 equiv) are dissolved in dichloromethane.

-

DCC (1.2 equiv) and DMAP (0.1 equiv) are added under nitrogen.

-

The reaction is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea, and concentrated to yield the crude product.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | DCC/DMAP |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Yield | 88–92% |

Carbodiimide Alternatives: EDCI/HOBt

Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) offers a milder alternative.

Procedure :

-

EDCI (1.2 equiv) and HOBt (1.2 equiv) are added to a solution of the acid and 4-nitrophenol in DMF.

-

The mixture is stirred at 0°C for 2 hours, then at room temperature for 18 hours.

-

Purification via recrystallization (ethanol/water) affords the ester in 85% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining efficiency.

Procedure :

-

2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv), 4-nitrophenol (1.1 equiv), and DCC (1.2 equiv) are suspended in acetonitrile.

-

The mixture is irradiated at 100°C for 20 minutes.

-

Filtration and solvent evaporation yield the product (90–94% purity).

Key Data :

| Parameter | Value |

|---|---|

| Irradiation Power | 300 W |

| Solvent | Acetonitrile |

| Yield | 90–94% |

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and throughput.

Continuous Flow Reactor Systems

Procedure :

-

2-(Naphthalen-1-yloxy)acetyl chloride is generated in situ by reacting the acid with thionyl chloride.

-

The acyl chloride is continuously mixed with 4-nitrophenol in a tubular reactor at 50°C.

-

The product is isolated via centrifugal separation and dried under vacuum (yield: 95%).

Key Data :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular |

| Residence Time | 15 minutes |

| Throughput | 10 kg/hour |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 70–75 | 85–90 | 12 hours | Moderate |

| DCC/DMAP | 88–92 | 95–98 | 24 hours | High |

| Microwave-Assisted | 90–94 | 97–99 | 20 minutes | Low |

| Continuous Flow | 95 | 99 | 15 minutes | Industrial |

Optimization Strategies

Chemical Reactions Analysis

- Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).

- Major products depend on the specific reaction conditions.

(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate: can undergo various reactions:

Scientific Research Applications

Biological Applications:

Medical Applications:

Mechanism of Action

- The exact mechanism by which (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate exerts its effects depends on its specific application.

- In antimicrobial applications, AgNPs disrupt bacterial cell membranes, interfere with metabolic processes, and generate reactive oxygen species, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 1,3,4-Thiadiazole Derivatives ()

A series of 1,3,4-thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting that substituents on the thiadiazole ring critically modulate bioactivity. In contrast, (4-nitrophenyl) 2-naphthalen-1-yloxyacetate lacks the thiadiazole heterocycle but incorporates a naphthalen-1-yloxy group, which may enhance lipophilicity and membrane penetration in microbial targets.

Key Comparison Table: Antimicrobial Activity

| Compound Type | Substituents | Activity Against E. coli | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative | 5-Methyl-1-(4-nitrophenyl) | High | |

| Target compound | 2-Naphthalen-1-yloxyacetate | Not reported | - |

2.1.2. 4-Nitrophenyl Boronic Acid ()

4-Nitrophenyl boronic acid undergoes oxidative hydrolysis with H₂O₂ to yield 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at pH 11. This reactivity is pH-dependent, favoring basic conditions. The ester linkage in (4-nitrophenyl) 2-naphthalen-1-yloxyacetate is likely less reactive under similar conditions due to the stability of the acetoxy group compared to boronic acids. However, alkaline hydrolysis of the ester could release 4-nitrophenol, a common byproduct in nitroaromatic chemistry.

Key Comparison Table: Hydrolysis Reactivity

| Compound | Functional Group | Hydrolysis Rate (s⁻¹) | pH Optimum | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl boronic acid | Boronic acid | 0.0586 | 11 | |

| Target compound | Acetate ester | Not reported | - | - |

2.1.3. Naphthalene-Containing Derivatives (–5)

Naphthalen-1-yl-substituted triazole acetates (e.g., ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate) demonstrate distinct ¹H NMR chemical shifts for naphthalene protons (e.g., 7.92–7.95 ppm for ortho protons) . The target compound’s naphthalen-1-yloxy group may exhibit similar deshielding effects but with altered splitting patterns due to the ether linkage. Additionally, naphthalene derivatives like (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine show antimicrobial properties, highlighting the role of the naphthalene ring in bioactivity .

Key Comparison Table: Spectroscopic Features

| Compound | ¹H NMR Shifts (Naphthalene Protons) | Reference |

|---|---|---|

| Triazole-naphthalene acetate | 7.92–7.95 ppm (ortho) | |

| Target compound | Expected 7.8–8.2 ppm (aromatic) | - |

Biological Activity

(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate, with the CAS number 391229-11-1, is an organic compound that has garnered interest in various biological applications due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a naphthalen-1-yloxyacetate moiety. Its molecular formula is C16H15NO4, and it possesses significant lipophilicity, which may influence its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group can participate in electrophilic interactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways. Additionally, the compound may modulate signaling pathways by acting as a ligand for certain receptors.

Biological Activity

Research indicates that (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes such as acetylcholinesterase, which suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections . -

Antioxidant Activity :

In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The IC50 value for ROS scavenging was determined to be approximately 30 µM, indicating moderate antioxidant activity . -

Neuroprotective Effects :

Research involving animal models showed that administration of (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress. This suggests its potential role in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for (4-nitrophenyl) 2-naphthalen-1-yloxyacetate, and how does the 4-nitrophenyl group influence the reaction mechanism?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 1-naphthol with a chloroacetate derivative activated by the electron-withdrawing 4-nitrophenyl group. For example:

Generate the naphtholate ion by deprotonating 1-naphthol with a base (e.g., K₂CO₃ in DMF).

React the naphtholate with 4-nitrophenyl chloroacetate under controlled conditions (e.g., 2–4 hours at room temperature).

The 4-nitrophenyl group enhances the electrophilicity of the acetate moiety by stabilizing the transition state through resonance and inductive effects, accelerating the substitution .

Q. How is the crystal structure of (4-nitrophenyl) 2-naphthalen-1-yloxyacetate determined, and which software tools are essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction is used for structural determination. Key steps include:

Data Collection: Use a diffractometer to collect intensity data.

Structure Solution: Employ direct methods (e.g., SHELXD) for phase determination.

Refinement: Refine parameters (atomic positions, thermal factors) using SHELXL, which handles small-molecule crystallography efficiently.

Visualization: Generate ORTEP diagrams (e.g., ORTEP-3) to analyze molecular geometry and packing .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

Methodological Answer:

- HPLC: Monitor reaction progress and purity using a C18 column with a mobile phase of acetonitrile/water (70:30).

- NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for naphthalene and nitro groups).

- FTIR: Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

Advanced Research Questions

Q. How do electron-withdrawing groups like 4-nitrophenyl affect the hydrolytic stability of the ester linkage in this compound?

Methodological Answer: The 4-nitrophenyl group destabilizes the ester bond via resonance withdrawal, increasing susceptibility to hydrolysis. To study this:

Perform kinetic assays under varying pH conditions.

Use UV-Vis spectroscopy to track release of 4-nitrophenolate (λₘₐₓ = 400 nm in basic media).

Compare hydrolysis rates with non-activated esters (e.g., phenyl analogs). Computational modeling (DFT) can further elucidate transition-state stabilization .

Q. How should researchers resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer:

Validation Tools: Cross-check refinement parameters (R-factors, residual density maps) in SHELXL.

Hydrogen Bond Analysis: Apply graph-set analysis (e.g., Etter’s rules) to identify consistent hydrogen-bonding motifs in the crystal lattice.

Density Functional Theory (DFT): Compare optimized geometries (e.g., bond lengths, angles) with experimental data. Discrepancies >0.05 Å suggest potential experimental errors or model limitations .

Q. What role do non-covalent interactions (e.g., π-stacking) play in the crystal packing of this compound?

Methodological Answer:

Analyze intermolecular contacts using Mercury or PLATON.

Quantify π-π interactions by measuring centroid-to-centroid distances (<4.0 Å) and dihedral angles (<30°).

Compare with Hirshfeld surface analysis to visualize interaction fingerprints (e.g., C–H···O contacts from nitro groups). Such interactions often dictate packing motifs and stability .

Q. How can researchers design mechanistic studies to probe the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Substrate Screening: React with arylboronic acids under Suzuki-Miyaura conditions (Pd catalyst, base).

Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps.

In Situ Monitoring: Employ stopped-flow NMR or Raman spectroscopy to detect intermediates. The 4-nitrophenyl group may act as a directing group in metal-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.